molecular formula C10H11NO2 B7829281 4-(3-Methoxyphenyl)-2-azetidinone CAS No. 83716-64-7

4-(3-Methoxyphenyl)-2-azetidinone

Cat. No.: B7829281
CAS No.: 83716-64-7
M. Wt: 177.20 g/mol
InChI Key: NUJJMKMSTIQFHH-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-azetidinone is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam rings These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-azetidinone typically involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This method is widely used due to its efficiency and ability to produce high yields. For instance, the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions has been reported to yield 2-azetidinones in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position can yield 4-benzoyloxy- or 4-acetoxy-substituted β-lactams .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(3-Methoxyphenyl)-2-azetidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both an antimitotic agent and a β-lactam antibiotic analog makes it a versatile compound in various fields of research .

Properties

IUPAC Name

4-(3-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJJMKMSTIQFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299066
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83716-64-7
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83716-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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